4-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-Methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is a heterocyclic compound that features a benzoxazine ring fused with a benzene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and oxygen atoms in the ring structure imparts unique chemical properties that make it valuable for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide typically involves the cyclization of o-aminophenylcarbinols with aldehydes or ketones. One common method is the condensation of o-aminobenzyl alcohols with aldehydes under acidic conditions, followed by cyclization to form the benzoxazine ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzoxazine ring .
Scientific Research Applications
4-Methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development due to its pharmacological properties.
Mechanism of Action
The mechanism of action of 4-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as topoisomerase I, thereby interfering with DNA replication and transcription processes . The compound’s structure allows it to bind to active sites of enzymes, leading to the inhibition of their catalytic activity.
Comparison with Similar Compounds
- 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid
- 2-Methyl-4-oxo-4H-3,1-benzoxazine-6-carboxylic acid
- 2-Methyl-2-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one
Comparison: Compared to similar compounds, 4-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This structural difference imparts distinct chemical reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-12-6-9(10(11)13)14-8-5-3-2-4-7(8)12/h2-5,9H,6H2,1H3,(H2,11,13) |
InChI Key |
ANHAAZXHYQZULD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(OC2=CC=CC=C21)C(=O)N |
Origin of Product |
United States |
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